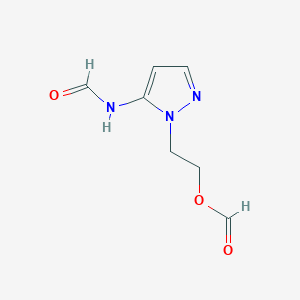

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-formamidopyrazol-1-yl)ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCOC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566712 | |

| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116856-18-9 | |

| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, also known as 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole, is a pyrazole derivative featuring both a formamide and a formate ester functional group.[1][2] This unique combination of functionalities makes it a valuable building block in the synthesis of more complex bioactive molecules.[1] Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide aims to provide a thorough resource for researchers interested in the synthesis and utilization of this specific pyrazole intermediate.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₃ | [1][2] |

| Molecular Weight | 183.17 g/mol | [1] |

| CAS Number | 116856-18-9 | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 84 - 88 °C | [1] |

| Boiling Point (Predicted) | 414.8 ± 25.0 °C | |

| Density (Predicted) | 1.32 g/cm³ | [2] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | Store at room temperature | [1] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol: Step 1 - Synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole

This protocol is adapted from the synthesis of related aminopyrazoles.

Materials:

-

2-Hydroxyethylhydrazine

-

Ethoxymethylenemalononitrile

-

Ethanol, absolute

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydroxyethylhydrazine (1.0 eq) in absolute ethanol.

-

To this solution, add a solution of ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-amino-1-(2-hydroxyethyl)pyrazole as a solid.

Experimental Protocol: Step 2 - N,O-Diformylation to yield this compound

This is a proposed protocol based on general formylation procedures of amino and hydroxyl groups using formic acid.

Materials:

-

5-amino-1-(2-hydroxyethyl)pyrazole

-

Formic acid (≥ 98%)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Distillation apparatus (for removal of excess formic acid)

-

Sodium bicarbonate solution, saturated

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend or dissolve 5-amino-1-(2-hydroxyethyl)pyrazole (1.0 eq) in an excess of formic acid. Formic acid acts as both the formylating agent and the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess formic acid under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data (Predicted)

Note: As of the publication of this guide, experimental spectral data for this compound is not available in the public domain. The following are predicted characterization data based on the structure and known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~8.3 | s |

| ~8.1 | s |

| ~7.5 | d |

| ~6.0 | d |

| ~4.4 | t |

| ~4.3 | t |

| ~9.5 (broad) | s |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3100 | N-H stretch (amide) |

| ~1720 | C=O stretch (formate ester) |

| ~1680 | C=O stretch (amide I) |

| ~1530 | N-H bend (amide II) |

| ~1180 | C-O stretch (ester) |

Mass Spectrometry (MS)

| Technique | Expected m/z values |

| Electrospray Ionization (ESI+) | [M+H]⁺ = 184.07 |

| [M+Na]⁺ = 206.05 |

Logical Relationships in Characterization

The following diagram illustrates the logical connections between the proposed structure and the expected characterization data.

Caption: Relationship between the proposed molecular structure and its expected spectral data.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a definitive, peer-reviewed synthesis and full characterization are not currently published, the proposed synthetic route and predicted analytical data offer a solid foundation for researchers to produce and verify this compound. The provided protocols are based on well-established organic chemistry principles and are expected to be robust. Further experimental validation is encouraged to confirm the details presented in this guide.

References

An In-depth Technical Guide to 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and stability considerations for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate (CAS Number: 116856-18-9). As a versatile building block, this compound holds significant potential in pharmaceutical and agricultural research, acting as a key intermediate in the synthesis of bioactive molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of both experimentally observed data and theoretically predicted properties to facilitate its application in research and development.

Table of Contents

-

Introduction

-

Chemical Identity and Physicochemical Properties

-

Analytical Characterization

-

Stability and Storage

-

Safety and Handling

-

References

Introduction

This compound is a heterocyclic compound featuring a pyrazole core functionalized with formamido and ethyl formate groups. This unique combination of a reactive formate ester and a formamide-substituted pyrazole ring makes it a valuable intermediate for constructing more complex molecular architectures.[1] Its structural motifs are prevalent in molecules of medicinal and agrochemical interest.[1] Pyrazole derivatives, for instance, are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This guide synthesizes the available information to provide a robust foundation for its use in laboratory and development settings.

The compound serves as a precursor in the synthesis of novel drugs and is also used in formulating agrochemicals to enhance crop protection.[1] Its utility extends to biochemical research, where it can be employed in studies related to enzyme inhibition.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application. This section consolidates the known identifiers and physicochemical data for this compound.

2.1. Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₉N₃O₃[1]

-

Molecular Weight: 183.17 g/mol [1]

-

Appearance: White to almost white crystalline powder[1]

-

Canonical SMILES: O=CN(C=CN1)C1CCN(C=O)

-

InChI Key: VAEIHNPPOAVFAR-UHFFFAOYSA-N

2.2. Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that while some data points are from experimental observations, others are computationally predicted and should be treated as estimates pending experimental verification.

| Property | Value | Source |

| Melting Point | 84 - 88 °C | Experimental[1] |

| Boiling Point | 414 °C | Experimental[1] |

| Purity | ≥ 97% (GC) | Experimental[1] |

| XLogP3-AA | 0.5 | Predicted[5] |

| Topological Polar Surface Area | 84.1 Ų | Predicted[5] |

| Hydrogen Bond Donor Count | 1 | Predicted[5] |

| Hydrogen Bond Acceptor Count | 4 | Predicted[5] |

| Rotatable Bond Count | 3 | Predicted[5] |

Analytical Characterization

Proper analytical characterization is critical for confirming the identity, purity, and stability of a research compound. Based on its chemical structure, the following standard analytical techniques are recommended.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound. A reverse-phase method is proposed due to the compound's moderate polarity.

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Causality: The C18 stationary phase provides sufficient hydrophobic retention for the molecule. The acidic mobile phase (formic acid) is used to ensure the pyrazole nitrogen atoms are protonated, leading to sharper peak shapes. A gradient elution is necessary to ensure adequate separation from potential impurities with different polarities.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl protons (amide and ester), the pyrazole ring protons, and the protons of the ethyl linker. The formyl protons will likely appear as singlets in the downfield region (δ 8.0-8.5 ppm). The pyrazole protons will exhibit characteristic coupling patterns, and the ethyl group will present as two triplets.

-

¹³C NMR: The carbon NMR will show signals for the two carbonyl carbons (amide and ester), the carbons of the pyrazole ring, and the two carbons of the ethyl linker.

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can confirm the presence of key functional groups.

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretch: Two distinct carbonyl peaks are expected. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the ester C=O stretch will be at a higher frequency, around 1720-1740 cm⁻¹.

-

C-O Stretch: A peak in the 1000-1300 cm⁻¹ region corresponding to the ester C-O bond.

3.4. Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with a chromatographic inlet (LC-MS), is used to confirm the molecular weight and fragmentation pattern.

-

Expected [M+H]⁺ Ion: 184.0717 m/z

-

Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the formate group (-CHO₂), the ethyl formate moiety, or cleavage of the formamide bond.

Workflow for Analytical Characterization

Caption: Standard workflow for comprehensive analytical characterization.

Stability and Storage

The stability of this compound is influenced by its two key functional groups: the formamide and the formate ester.

-

Formate Ester Stability: Formate esters are known to be less stable than other common esters, such as acetates.[6] They are particularly susceptible to hydrolysis, which can be catalyzed by both acid and base, yielding formic acid and the corresponding alcohol.[6][7] The high volatility of some formate esters, like ethyl formate, also presents handling challenges, although the subject compound is a solid.[8][9]

-

Formamide Stability: Amides are generally more stable to hydrolysis than esters. However, the formamide group can still be hydrolyzed under strong acidic or basic conditions. Formamide itself can act as a destabilizing agent for certain biomolecules.[10]

Recommended Storage Conditions: To ensure long-term integrity, the compound should be stored under the following conditions:

-

Temperature: Store at room temperature.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

-

Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Potential Degradation Pathway

Caption: Primary degradation pathway via ester hydrolysis.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the crystalline powder. Avoid contact with skin and eyes.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a promising chemical intermediate with significant potential in diverse research fields, particularly in the development of new pharmaceutical and agricultural products.[1] This guide has provided a detailed overview of its chemical identity, physicochemical properties, proposed analytical methodologies, and essential stability and handling information. By consolidating this technical data, we aim to empower researchers to utilize this versatile compound effectively and safely in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jpsbr.org [jpsbr.org]

- 3. This compound | 116856-18-9 [sigmaaldrich.com]

- 4. This compound-景明化工股份有限公司 [echochemical.com]

- 5. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C7H9N3O3 | CID 13926581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Formate - Wikipedia [en.wikipedia.org]

- 7. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl formate - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic effects of formamide on DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potential of a Versatile Pyrazole Intermediate: A Technical Perspective on 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical intermediate with significant potential in the development of novel therapeutics and agrochemicals.[1] While a direct mechanism of action for this compound itself is not documented, its molecular structure, featuring a pyrazole core, is a key component in a variety of biologically active molecules. This technical guide explores the role of this intermediate and delves into the diverse mechanisms of action exhibited by more complex pyrazole-containing compounds, thereby illustrating the potential therapeutic avenues that can be pursued using this versatile building block.

The Role of this compound as a Chemical Intermediate

This compound is primarily recognized as a valuable precursor in organic synthesis.[1] Its formamido and ethyl formate groups provide reactive sites for further chemical modifications, allowing for the construction of more elaborate molecular architectures. The central pyrazole ring is a common scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Therefore, the principal function of this compound is to serve as a starting point for the synthesis of new chemical entities with potential therapeutic or agricultural applications.[1]

Illustrative Mechanisms of Action of Pyrazole-Containing Compounds

While this compound's own bioactivity is not characterized, the pyrazole moiety it contains is present in numerous drugs with well-defined mechanisms of action. The following examples showcase the therapeutic versatility of the pyrazole scaffold.

Orexin Receptor Antagonism for Insomnia

Certain pyrazole derivatives have been identified as potent dual orexin receptor antagonists. Orexin A and B are neuropeptides that play a crucial role in regulating wakefulness. By blocking the orexin receptors (OX1R and OX2R), these antagonists can suppress the wake-promoting signals, leading to the induction and maintenance of sleep. This makes them a therapeutic target for the treatment of insomnia.[2]

Below is a conceptual signaling pathway for an orexin receptor antagonist.

Janus Kinase (JAK) Inhibition in Inflammation and Cancer

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK-STAT signaling is implicated in various inflammatory diseases and cancers. Pyrazole-containing molecules have been developed as potent and selective JAK inhibitors, which can modulate these pathways and exert therapeutic effects.[3] For instance, selective JAK1 inhibition can be a strategy to overcome resistance to other targeted cancer therapies.[3]

The diagram below illustrates the general mechanism of a JAK inhibitor.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy homeostasis. Activation of NAMPT can enhance NAD+ levels, representing a therapeutic strategy for a variety of diseases associated with metabolic dysfunction and aging. Certain pyrazole-containing ureas have been identified as potent NAMPT activators.[4]

Phosphodiesterase 3 (PDE3) Inhibition for Cardiotonic Effects

Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE3 inhibitors prevent the degradation of cAMP, leading to increased levels of this second messenger. In cardiac muscle, this results in increased contractility (positive inotropy). Pyrazole-thiazole derivatives have been designed as PDE3 inhibitors with cardiotonic properties.[5]

Quantitative Data for Illustrative Pyrazole Derivatives

The following table summarizes publicly available quantitative data for the example pyrazole-containing compounds discussed above. It is critical to note that this data does not pertain to this compound but to the distinct, more complex molecules.

| Compound Class | Target | Assay | Result | Reference |

| Pyrazole-Thiazole Derivative | PDE3A | IC50 | 0.24 ± 0.06 µM | [5] |

| Pyrazole-Thiazole Derivative | PDE3B | IC50 | 2.34 ± 0.13 µM | [5] |

| N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide | Orexin Receptors | In vivo sleep promotion (rat) | Effective at 3 mg/kg (ip) | [2] |

General Experimental Protocols

The following are generalized experimental protocols for assessing the types of biological activities exhibited by the pyrazole derivatives discussed. These are provided as illustrative examples.

In Vitro Kinase Inhibition Assay (e.g., for JAK)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Materials: Recombinant human kinase, appropriate substrate peptide, ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase, substrate peptide, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature for a specified time.

-

Stop the reaction and measure the kinase activity using the detection system.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a suitable curve-fitting algorithm.

-

Radioligand Binding Assay (e.g., for Orexin Receptors)

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand specific for the receptor, test compound, incubation buffer, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, incubate the cell membranes, radiolabeled ligand, and test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

The workflow for a typical drug discovery process involving such intermediates is depicted below.

Conclusion

This compound is a valuable chemical intermediate whose utility lies in its role as a foundational element for the synthesis of novel, biologically active compounds. While the direct mechanism of action of this specific intermediate is not established, the diverse and potent activities of other pyrazole-containing molecules in various therapeutic areas—from sleep disorders to cancer and cardiovascular diseases—underscore the immense potential held within this chemical scaffold. For researchers in drug discovery, this intermediate represents a key starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the CAS number 116856-18-9, a molecular formula of C₇H₉N₃O₃, and a molecular weight of 183.17 g/mol .[1][2] It is noted for its potential as an intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical and agricultural applications.[2] This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the experimental protocols necessary for its characterization. Due to the limited availability of public experimental data, this guide focuses on predicted spectroscopic values and generalized methodologies to enable researchers to perform their own analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS spectroscopy and analysis of its constituent functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | -NH-CH O (formamido) |

| ~8.10 | s | 1H | -O-CH O (formate) |

| ~7.55 | d | 1H | Pyrazole H-3 |

| ~6.30 | d | 1H | Pyrazole H-4 |

| ~4.40 | t | 2H | N-CH ₂-CH₂-O |

| ~4.30 | t | 2H | N-CH₂-CH ₂-O |

| ~9.0-10.0 | br s | 1H | NH (formamido) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | -O-C HO (formate) |

| ~160.0 | -NH-C HO (formamido) |

| ~140.0 | Pyrazole C-5 |

| ~138.0 | Pyrazole C-3 |

| ~106.0 | Pyrazole C-4 |

| ~62.0 | N-CH₂-C H₂-O |

| ~49.0 | N-C H₂-CH₂-O |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3100 | N-H Stretch (Amide) |

| 3100-3000 | C-H Stretch (Aromatic/Olefinic) |

| 2980-2850 | C-H Stretch (Aliphatic) |

| ~1720 | C=O Stretch (Ester, Formate) |

| ~1680 | C=O Stretch (Amide I) |

| 1550-1500 | N-H Bend (Amide II) |

| 1200-1000 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 154 | [M - CHO]⁺ |

| 137 | [M - OCHO]⁺ |

| 110 | [M - CH₂OCHO]⁺ |

| 81 | [Pyrazole ring fragment]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix approximately 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

A suitable method for this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable, or Liquid Chromatography-Mass Spectrometry (LC-MS) if not.

-

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation (GC-MS):

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Use a non-polar capillary column (e.g., HP-5ms).

-

-

GC-MS Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Solvent Delay: 3-5 minutes.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

Caption: Logical pathway for integrating data from different spectroscopic techniques for structure elucidation.

References

Potential Biological Activity of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel compound, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. While direct experimental data for this specific molecule is not yet publicly available, its core structure, featuring a substituted pyrazole ring, positions it within a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[1][2][3][4] This whitepaper provides an in-depth analysis of the probable anticancer, anti-inflammatory, and antimicrobial properties of this compound by examining the established activities of structurally similar pyrazole derivatives. Detailed experimental protocols for evaluating these potential activities and diagrams of key signaling pathways likely to be modulated are presented to guide future research and development efforts.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the design of potent and selective therapeutic agents.[1][2] The chemical tractability of the pyrazole ring allows for diverse substitutions, leading to a vast library of derivatives with a wide range of biological activities.[4] Numerous pyrazole-containing compounds have been successfully developed into clinically used drugs, highlighting the therapeutic potential inherent in this chemical class.[2][5]

Potential Anticancer Activity

Pyrazole derivatives have been extensively investigated for their anticancer properties and have been shown to exert their effects through various mechanisms of action.[6][7][8][9]

Cytotoxicity and Antiproliferative Effects

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth of and kill cancer cells. Structurally related pyrazole compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.[6][8][10]

Table 1: Representative Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference |

| Pyrazolo[3,4-b]pyridine analogs | HepG2, MCF7, HeLa | 3.11–4.91 µM | [6] |

| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [6] |

| Pyrazolo[4,3-c]pyridine derivatives | MCF7, HepG2, HCT116 | 1.937–3.695 µg/mL | [6] |

| Sugar-based pyrazole derivatives | HepG2, A549 | Good inhibitory activity | [9] |

| Ferrocene-pyrazole hybrids | HCT-116, PC-3, HL60, SNB19 | 3.12–124.40 µM | [10] |

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Postulated Mechanisms of Action

2.2.1. Kinase Inhibition and Modulation of Signaling Pathways

Many pyrazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade that controls cell proliferation, differentiation, and survival, and its alteration is a frequent event in various cancers.[11][12][13] It is plausible that this compound could modulate the MAPK/ERK pathway, a critical signaling cascade in cancer progression.[11][12][14]

2.2.2. Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several pyrazole derivatives have been shown to trigger apoptosis.

Experimental Protocols for Anticancer Activity Evaluation

A systematic evaluation of the anticancer potential of this compound would involve a series of in vitro assays.[15][16][17]

2.3.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[19][21] The amount of formazan produced is proportional to the number of viable cells.[18]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[20][21]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[18]

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[20]

-

2.3.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22][23] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[23]

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.[22]

-

Resuspend the cells in 1X Binding Buffer.[25]

-

Add Annexin V-FITC and PI to the cell suspension.[23]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[23]

-

Analyze the stained cells by flow cytometry.[22]

-

2.3.3. Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on signaling pathways like MAPK.[26][27][28][29]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., phosphorylated and total ERK). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[29]

-

Procedure:

-

Treat cells with the compound and prepare cell lysates.[27]

-

Determine protein concentration to ensure equal loading.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[27]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.[27][28]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[26]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[26]

-

Potential Anti-inflammatory Activity

Inhibition of Inflammatory Mediators

Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target(s) | In Vivo/In Vitro Model | Observed Effect | Reference |

| Celecoxib derivatives | COX-1/COX-2 | Carrageenan-induced rat paw edema | Higher anti-inflammatory activity than celecoxib | [30] |

| 1,5-diaryl pyrazole | COX-2 | Edema formation | 39% edema inhibition | [33] |

| Benzotiophenyl pyrazole | COX-2/5-LOX | In vitro enzyme assay | IC₅₀ = 0.01 µM (COX-2), 1.78 µM (5-LOX) | [33] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | In vitro enzyme assay, Edema model | IC₅₀ = 0.03 µM (COX-2), 0.12 µM (5-LOX); 75% edema reduction | [32] |

Modulation of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[35][36][37][38][39] It is a plausible target for the anti-inflammatory action of this compound.

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[5][40][41][42][43][44]

Table 3: Representative Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Target Organism(s) | Reported MIC Values | Reference | | :--- | :--- | :--- | :--- | :--- | | 5-functionalized pyrazoles | Staphylococcus genus (MDR) | 32–64 µg/mL |[40] | | Hydrazone-pyrazole derivatives | Bacteria and Fungi | 2.9–125 µg/mL |[42] | | Pyrazole-carbaldehyde derivatives | S. aureus, E. coli, C. albicans | Pronounced effect |[44] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a biologically active compound. Based on the extensive body of research on related pyrazole derivatives, it is hypothesized that this molecule may exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols and pathway analyses provided in this whitepaper offer a comprehensive framework for the systematic investigation of these potential activities. Further in-depth studies, beginning with the in vitro assays outlined, are warranted to elucidate the specific biological profile and therapeutic potential of this novel pyrazole derivative. Such research could pave the way for the development of a new class of therapeutic agents for a range of diseases.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. srrjournals.com [srrjournals.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 13. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iv.iiarjournals.org [iv.iiarjournals.org]

- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MTT assay - Wikipedia [en.wikipedia.org]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. benchchem.com [benchchem.com]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 28. CST | Cell Signaling Technology [cellsignal.com]

- 29. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 32. ijpsjournal.com [ijpsjournal.com]

- 33. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 35. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 37. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. purformhealth.com [purformhealth.com]

- 39. NF-κB - Wikipedia [en.wikipedia.org]

- 40. mdpi.com [mdpi.com]

- 41. eurekaselect.com [eurekaselect.com]

- 42. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 44. biointerfaceresearch.com [biointerfaceresearch.com]

The Ascendant Role of Pyrazoles in Modern Therapeutics: A Technical Review of Their Synthesis and Applications

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold has solidified its position as a cornerstone for the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the synthesis, biological applications, and mechanisms of action of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered significant attention due to their wide spectrum of pharmacological activities.[1][2] Their structural versatility allows for diverse substitutions, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This review consolidates recent findings to provide a comprehensive resource for the scientific community.

I. Synthetic Methodologies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with several named reactions providing reliable access to this privileged scaffold. The Knorr pyrazole synthesis remains a fundamental and widely utilized method.[1]

Experimental Protocol: Knorr Pyrazole Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone derivative from a β-keto ester and hydrazine, a classic example of the Knorr synthesis.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

20-mL scintillation vial

-

Stir bar

-

Hot plate with stirring capability

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

-

Add a stir bar and place the vial on a hot plate with stirring.

-

Heat the reaction mixture to approximately 100°C.[1]

-

After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.[1]

-

Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.

-

Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[1]

-

Isolate the solid product by vacuum filtration, wash with cold water, and allow it to dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]

Below is a generalized workflow for the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis Workflow.

II. Anticancer Applications of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][6]

Mechanism of Action: Inhibition of Cancer-Related Kinases

Many pyrazole-based compounds exert their anticancer effects by targeting protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[3]

Inhibition of EGFR and VEGFR-2 by Pyrazole Derivatives.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The anticancer efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 25 | HT29 (Colon) | 3.17 | [3] |

| PC3 (Prostate) | 6.77 | [3] | |

| A549 (Lung) | 4.23 | [3] | |

| Compound 43 | MCF7 (Breast) | 0.25 | [3] |

| Compound 6g | A549 (Lung) | 1.537 | [4] |

| Compound 24e | PC-3 (Prostate) | 4.2 | [7] |

| MCF-7 (Breast) | 5.5 | [7] | |

| Compound 50h | 786-0 (Renal) | 9.9 | [7] |

| MCF-7 (Breast) | 31.87 | [7] |

III. Anti-inflammatory Properties of Pyrazole Derivatives

Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents is a critical area of research. Pyrazole derivatives, most notably celecoxib, have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The anti-inflammatory potential of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index | Reference |

| Compound 190a | 0.263 | 0.017 | 15.47 | [9] |

| Compound 189a | - | 0.039 | - | [9] |

| Compound 189c | - | 0.038 | - | [9] |

| Compound T3 | 4.655 | 0.781 | 5.96 | [8] |

| Compound T5 | 5.596 | 0.781 | 7.16 | [8] |

Note: '-' indicates data not available in the cited source.

IV. Antimicrobial Applications of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[5][10]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

-

Test compounds (pyrazole derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[5]

Below is a diagram illustrating the workflow for determining the Minimum Inhibitory Concentration.

Workflow for MIC Determination.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher potency.

| Compound | S. aureus | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |

| 21a | 62.5 | 125 | 62.5 | 7.8 | 2.9 | [10] |

| 21b | - | - | 125 | - | 7.8 | [10] |

| 21c | 125 | 125 | 125 | - | 7.8 | [10] |

| 5c | - | 6.25 | 6.25 | - | - | [11] |

| Chloramphenicol | 25 | 30 | 24 | - | - | [10] |

| Clotrimazole | - | - | - | 24 | 20 | [10] |

Note: '-' indicates data not available in the cited source.

V. Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery and development. The synthetic accessibility and the wide range of biological activities make pyrazole derivatives attractive candidates for further investigation. The data and protocols presented in this technical guide aim to facilitate ongoing research efforts and highlight the significant therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole (CAS Number 116856-18-9) and its Application in the Synthesis of the Fourth-Generation Cephalosporin, Cefoselis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole (CAS No. 116856-18-9). Furthermore, it details its critical role as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, Cefoselis. This document includes a detailed examination of Cefoselis's mechanism of action, its antibacterial spectrum with quantitative data, and relevant experimental protocols.

Core Properties of 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole

5-Formamido-1-[2-(formyloxy)ethyl]pyrazole is a pyrazole derivative with the molecular formula C₇H₉N₃O₃. Its primary significance lies in its utility as a building block in the synthesis of more complex pharmaceutical compounds.

| Property | Value |

|---|---|

| CAS Number | 116856-18-9 |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-88 °C |

| Boiling Point | 414.8 °C (Predicted) |

| Purity | Typically ≥97% (GC) |

Structure:

An In-depth Technical Guide to 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Versatile Intermediate for the Synthesis of Bioactive Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, a key intermediate in the synthesis of a novel class of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have demonstrated significant potential as potent inhibitors of key protein kinases, highlighting the importance of the formamido-pyrazole scaffold in modern drug discovery. This document details the synthesis of the core intermediate, its elaboration into bioactive compounds, quantitative biological data, and the relevant cellular signaling pathways.

The Core Moiety: this compound

This compound (CAS Number: 116856-18-9) is a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a formamido group at the 5-position of the pyrazole ring and a formyloxyethyl substituent at the 1-position, makes it an ideal precursor for the synthesis of various heterocyclic systems. This compound is particularly valuable in the development of anti-inflammatory and analgesic medications, as well as in the agrochemical sector.[1]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-88 °C |

| Density | 1.32 g/cm³ |

Synthesis and Elaboration

The synthesis of this compound and its subsequent conversion to bioactive pyrazolo[1,5-a]pyrimidine derivatives is a critical process for accessing this class of compounds. The following sections detail the experimental protocols for these transformations.

Experimental Protocols

Synthesis of N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)formamide

A foundational precursor for the title compound is N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)formamide. This is synthesized by reacting 5-aminopyrazole with 2-chloroethanol. The resulting N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)amine is then formylated to yield the desired product.

Synthesis of this compound (Intermediate 1)

To a solution of N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)formamide in an appropriate solvent, an excess of a formylating agent, such as ethyl formate or formic acid, is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques like crystallization or column chromatography.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The core intermediate, this compound, is utilized in a cyclization reaction to form the pyrazolo[1,5-a]pyrimidine scaffold. A mixture of the intermediate and a suitable acetylene derivative, such as dimethyl acetylenedicarboxylate, is heated in a high-boiling point solvent like diphenyl ether. The reaction proceeds via an intramolecular cyclization to yield the bicyclic pyrazolo[1,5-a]pyrimidine system. Further modifications can be made to this scaffold to generate a library of diverse analogs.

Structural Analogs and Derivatives: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that have been identified as potent inhibitors of several protein kinases, particularly Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK3).[3][4] These kinases are crucial regulators of cell cycle progression and various signaling pathways, making them attractive targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[5][6]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against CDK2/cyclin A and GSK3β.

| Compound ID | R¹ | R² | CDK2/cyclin A IC₅₀ (nM) | GSK3β IC₅₀ (nM) |

| 1 | H | CO₂Me | 150 | >1000 |

| 2 | Me | CO₂Me | 80 | >1000 |

| 3 | Ph | CO₂Me | 50 | 500 |

| 4 | 4-F-Ph | CO₂Me | 30 | 350 |

| 5 | H | CONHMe | 200 | >1000 |

| 6 | Me | CONHMe | 120 | 800 |

Data extracted from patent WO2006021881. R¹ and R² refer to substituents on the pyrazolo[1,5-a]pyrimidine core.

Signaling Pathways and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine derivatives synthesized from the core intermediate primarily exert their biological effects through the inhibition of CDK2 and GSK3.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[7][8] Its activity is dependent on binding to its regulatory subunit, cyclin E or cyclin A.[6] The active CDK2/cyclin complex phosphorylates a number of substrate proteins, including the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.[7] By inhibiting CDK2, the pyrazolo[1,5-a]pyrimidine derivatives can halt the cell cycle at the G1/S checkpoint, thereby preventing cell proliferation. This mechanism is of particular interest in the context of cancer therapy.

GSK3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[5][9] GSK3 is a key component of the Wnt signaling pathway, where it phosphorylates β-catenin, targeting it for degradation.[2] Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers. GSK3 also plays a role in neuronal function and its inhibition has been explored as a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[10]

Experimental Workflow

The development of pyrazolo[1,5-a]pyrimidine kinase inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.

Conclusion

This compound serves as a crucial and versatile intermediate for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward synthetic route to this core moiety, coupled with its efficient cyclization to form the bioactive scaffold, makes it a valuable tool for medicinal chemists. The resulting derivatives have demonstrated potent and selective inhibition of key kinases involved in cell cycle regulation and other critical signaling pathways, underscoring their potential as therapeutic agents for a range of diseases, including cancer. Further exploration and optimization of this chemical space are warranted to develop novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GSK-3 - Wikipedia [en.wikipedia.org]

solubility and stability of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in different solvents

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of this compound, a compound of interest in pharmaceutical and agricultural research.[1] Given the critical role of physicochemical properties in drug development, this document outlines the theoretical principles governing the compound's behavior in various solvents and under stress conditions. We present detailed, field-proven experimental protocols for determining thermodynamic solubility and for conducting forced degradation studies in line with regulatory expectations.[2][3][4] The guide elucidates the primary degradation pathways—namely, the hydrolysis of the formate ester and formamide moieties—supported by mechanistic insights. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of interpretation for researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with over 50 pyrazole-containing synthetic medicines on the market, valued for its role as a bioisostere that can enhance pharmacological activity and improve physicochemical properties like solubility.[5] The subject of this guide, this compound (CAS: 116856-18-9), incorporates this key heterocycle alongside two potentially labile functional groups: a formamide and a formate ester.[1][6] As a precursor for novel drug substances, understanding its solubility and stability is not merely a procedural step but a foundational requirement for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety.[1][5]

Poor aqueous solubility can terminate the development of promising drug candidates by hindering absorption and bioavailability.[7][8] Similarly, chemical instability can lead to the formation of degradation products that may be inactive, less effective, or potentially toxic.[3][9] Therefore, a thorough investigation of these properties is mandated by regulatory agencies like the FDA and is essential for de-risking candidates early in the development pipeline.[2][3][9] This guide serves as a practical and theoretical resource, explaining the causality behind experimental design and providing robust, self-validating protocols for the comprehensive characterization of this molecule.

Physicochemical Properties of the Core Compound

A baseline understanding of the compound's physical properties is essential before delving into its solution behavior.

| Property | Value | Source |

| CAS Number | 116856-18-9 | [1] |

| Molecular Formula | C₇H₉N₃O₃ | [1] |

| Molecular Weight | 183.17 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 84 - 88 °C | [1] |

| Boiling Point | 414 °C | [1] |

Solubility Profile: From Theory to Practice

Solubility dictates a compound's behavior in biological and manufacturing systems. A comprehensive profile across a range of solvents is critical for everything from early in vitro assays to final formulation development.[7]

Theoretical Considerations

The solubility of this compound is governed by the interplay of its three primary structural components:

-

Pyrazole Ring: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H) and an acceptor (N-2).[5] While the parent pyrazole has limited water solubility, its ability to engage in hydrogen bonding allows for moderate solubility in polar solvents.[10][11]

-

Formamide Group: The formamide group (-NHCHO) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature significantly contributes to potential solubility in polar protic solvents like water and alcohols.[12][13]

-

Ethyl Formate Group: The formate ester is a polar aprotic moiety. While the ester carbonyl can act as a hydrogen bond acceptor, the ethyl group introduces lipophilicity, which will enhance solubility in less polar organic solvents.[14][15]

Based on these features, the compound is expected to exhibit its highest solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) where its hydrogen bonding capabilities can be fully utilized. Its solubility is predicted to be lower in nonpolar solvents like hexanes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it ensures the system has reached a true saturation point.[8] This protocol is designed to be self-validating by confirming the presence of solid material at equilibrium.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Test Compound: this compound

-

Solvents: A diverse set including water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetonitrile, acetone, ethyl acetate, and hexane.

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess of the solid test compound to a series of vials (a visual excess is key; typically 5-10 mg). The presence of undissolved solid at the end of the experiment is essential for confirming that equilibrium has been reached.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours. The duration should be long enough that solubility values do not change between two consecutive time points (e.g., 24h vs 48h).

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.[7]

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC analytical method.

-

Quantification: Analyze the samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration of the dissolved compound against a standard curve prepared from a known stock solution.[7][16]

Data Presentation: Expected Solubility Profile

The following table illustrates how the results from the shake-flask experiment would be presented. The values are hypothetical and serve as a template for reporting.

| Solvent | Solvent Type | Expected Solubility (mg/mL) |

| Hexane | Nonpolar | < 0.1 |

| Ethyl Acetate | Moderately Polar Aprotic | 1 - 5 |

| Acetone | Polar Aprotic | 10 - 25 |

| Acetonitrile | Polar Aprotic | 20 - 50 |

| Ethanol | Polar Protic | > 50 |

| Methanol | Polar Protic | > 50 |

| Water | Polar Protic | 5 - 15 |

| PBS (pH 7.4) | Aqueous Buffer | 5 - 15 |

Visualization: Solubility Determination Workflow

Stability Profile: Uncovering Degradation Pathways

Stability testing is a non-negotiable part of drug development, designed to understand how a molecule's quality varies over time under the influence of environmental factors.[9] Forced degradation (stress testing) is an accelerated approach to identify likely degradation products and establish the specificity of analytical methods.[2][4][17]

Theoretical Degradation Pathways

The structure of this compound contains two primary hydrolytically sensitive linkages.

-

Formate Ester Hydrolysis: Esters are susceptible to hydrolysis under both acidic and basic conditions.[18]

-

Acid-Catalyzed: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[19][20] This pathway is reversible.[18]

-

Base-Promoted (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[19] This reaction is generally irreversible because the resulting carboxylate anion is deprotonated and resonance-stabilized, preventing it from reacting with the alcohol product.[18][20]

-

-

Formamide Hydrolysis: Amide bonds are significantly more stable than ester bonds, but they can still be hydrolyzed under more strenuous acidic or basic conditions.[21]

-

Acid-Catalyzed: Similar to esters, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate.[22][23]

-

Base-Catalyzed: This involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then breaks down.[23][24]

-

Neutral Hydrolysis: In neutral water, formamide hydrolysis is extremely slow but proceeds via hydration of the carbonyl group to form a diol intermediate, followed by proton transfer.[24][25][26]

-

Given the relative lability, the formate ester is expected to be the primary site of degradation under mild hydrolytic conditions.

Visualization: Potential Hydrolytic Degradation Pathways

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines to evaluate the intrinsic stability of the drug substance.[27] The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not formed in significant amounts.[2][17]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

Test compound

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), AIBN or other radical initiator (for oxidation).

-

Solvents: Water, Acetonitrile/Water mixture.

-

Temperature-controlled ovens, water baths, and a photostability chamber.

-

Validated stability-indicating HPLC method (e.g., RP-HPLC with PDA and MS detectors).[28][29]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).[17]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C and sample at various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and sample at short intervals (e.g., 15 min, 1h, 4h), as base hydrolysis is often rapid.

-

Neutral Hydrolysis: Mix the stock solution with water. Heat at 60 °C and sample at time points similar to acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and sample at various time points (e.g., 2, 8, 24 hours).

-

Thermal Degradation (Solid State): Store the solid compound in an oven at 80 °C. Sample at set intervals (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.[17]

-